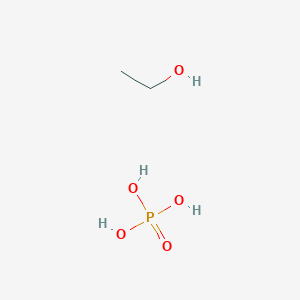

Phosphoric acid, ethyl ester

Overview

Description

Phosphoric acid, ethyl ester is a phosphoric acid-based ester composed of phosphoric acid monomer and diethyl methacrylate . It can be used as a chelating absorbent due to its high affinity towards metal ions . The molecular formula is C6H15O3P .

Synthesis Analysis

Phosphoric acid, ethyl ester can be synthesized by esterification, hydrolysis, and oxidation . Phosphoric acid can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . Various methods have been developed for the synthesis of functional phosphates such as alkyl phosphates, aza phosphates, thiophosphate, and mixed diaryl phosphates .

Molecular Structure Analysis

Phosphoric acid, ethyl ester belongs to the fifth main group of the periodic table of elements, phosphorous has five outer electrons to provide for chemical binding . In phosphate, phosphorous is bound to four oxygen atoms forming three single and one double bond .

Chemical Reactions Analysis

Phosphoric acid, ethyl ester is involved in various chemical reactions. For example, phosphorylation of proteins serves as a signal for specific metabolic pathways . Phosphoester bonds are targets for enzymatic cleavage or are formed by ligation . Energy stored in phosphoester bonds is used for driving chemical reactions .

Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

Biomolecular Synthesis

Phosphoric acid, ethyl ester plays a crucial role in the synthesis of important biomolecules. It is involved in the formation of DNA, RNA, nucleotides, and various metabolites . The compound’s ability to form esters with alcohols makes it integral in creating the backbone of these essential molecules.

Cellular Signaling

In cellular biology, phosphoric acid, ethyl ester is fundamental for phosphorylation processes, which are at the heart of cellular signaling events . Phosphorylation is a reversible modification that regulates the activity of proteins and enzymes, thus controlling numerous cellular pathways.

Drug Development

The pharmaceutical industry utilizes phosphoric acid, ethyl ester for the development of new drugs. Its properties allow for the creation of phosphorylated drug candidates that can mimic or inhibit natural biological processes . This is particularly useful in the design of targeted therapies.

Agricultural Chemistry

In agriculture, phosphoric acid, ethyl ester is used to synthesize various compounds that serve as fertilizers or pesticides . Its reactivity with other organic molecules can lead to the production of substances that enhance plant growth or protect crops from pests.

Material Science

This compound is also significant in material science, where it contributes to the development of novel materials with unique properties . Phosphoric acid, ethyl ester can be used to modify surfaces or create new polymers with potential applications in various industries.

Analytical Chemistry

In analytical chemistry, phosphoric acid, ethyl ester is employed as a reagent in chromatography and other analytical techniques . It helps in the separation and identification of complex mixtures, aiding in the analysis of chemical substances.

Mechanism of Action

Target of Action

Phosphoric acid, ethyl ester, also known as ethanol;phosphoric acid, is a type of organophosphate . Organophosphates are a class of compounds that are especially important in biochemistry . They are present in every plant and animal cell . The primary targets of Phosphoric acid, ethyl ester are biochemical intermediates in the transformation of food into usable energy .

Mode of Action

Phosphoric acid, ethyl ester interacts with its targets by forming esters . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . The esters of phosphoric acid are especially important in biochemistry .

Biochemical Pathways

The esters of Phosphoric acid, ethyl ester are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds . These are high-energy bonds that store energy from the metabolism of foods . Hydrolysis of ATP releases energy as it is needed for biochemical processes .

Pharmacokinetics

It is known that esterifications of phosphoric acid with alcohols proceed less readily than the more common carboxylic acid esterifications . The reaction requires high temperatures, under which the phosphoric acid can dehydrate to form poly-phosphoric acids .

Result of Action

The result of the action of Phosphoric acid, ethyl ester is the formation of high-energy bonds that store energy from the metabolism of foods . These bonds are present in every plant and animal cell . They are biochemical intermediates in the transformation of food into usable energy .

Action Environment

The action of Phosphoric acid, ethyl ester is influenced by environmental factors such as temperature . High temperatures are required for the esterification of phosphoric acid with alcohols . Therefore, the efficacy and stability of Phosphoric acid, ethyl ester can be influenced by environmental conditions .

Safety and Hazards

When handling phosphoric acid, ethyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Phosphoric acid, ethyl ester is essential in biology and it is very difficult to identify processes in life that do not involve these modifications and their transformation at some point . Efficient new methods will play a significant role to obtain and modify these difficult synthetic targets in a timelier manner and help us to approach the sophistication that has evolved in nature .

properties

IUPAC Name |

ethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O.H3O4P/c1-2-3;1-5(2,3)4/h3H,2H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZBJHXXIFFJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, ethyl ester | |

CAS RN |

37203-76-2 | |

| Record name | Ethyl orthophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37203-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037203762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

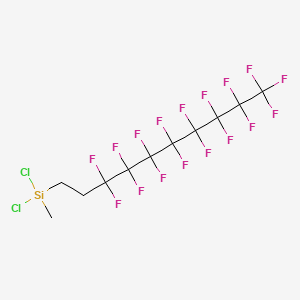

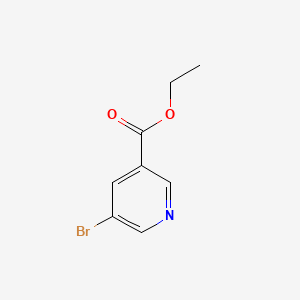

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

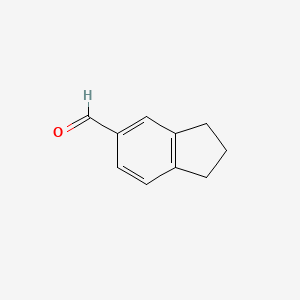

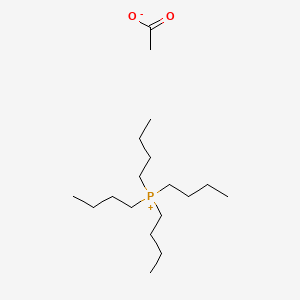

Feasible Synthetic Routes

Q & A

A: Phosphoric acid, ethyl ester, finds utility in analytical chemistry, particularly in chromatographic separations. For example, it serves as a component of the mobile phase in thin-layer chromatography for separating phosphoric acid ethyl esters. []

A: Yes, research indicates that phosphoric acid, ethyl ester plays a crucial role in developing eco-friendly and stability-indicating HPLC methods. For instance, it is utilized in the mobile phase for analyzing Permethrin isomers and Diltiazem in pharmaceutical preparations. [, ]

A: Phosphoric acid, ethyl ester, is a key component of the dye reagent used in the Bradford assay, a common method for protein quantification. It helps solubilize Coomassie Brilliant Blue G-250 in the acidic solution, enabling the dye to bind to proteins and produce a measurable color change. [, ]

A: While essential for the assay, the presence of phosphoric acid, ethyl ester can lead to the formation of an insoluble protein-dye complex. This necessitates careful consideration of dye concentration and assay conditions to ensure accurate and reliable protein quantification. []

A: Research shows that phosphoric acid, ethyl ester is employed in analytical methods beyond pharmaceuticals. It is used in analyzing polyphenol content in seedless table grape residues. []

A: Yes, pH control is essential. Studies demonstrate that the pH of the solution containing phosphoric acid, ethyl ester is carefully adjusted, such as to pH 3 for Permethrin analysis and pH 2.5 for Diltiazem analysis. This ensures optimal separation and accurate quantification of the target compounds. [, ]

A: Research points to the use of phosphoric acid, ethyl ester in the synthesis of dinitroazoxybenzenes. It acts as a component of the reaction medium along with ethanol and sodium perborate, facilitating the oxidation of nitroanilines. []

A: Research suggests a potential role for phosphoric acid, ethyl ester in material science, specifically in the synthesis of silicon nanocrystal (Si-nc) films. It is used alongside Tetraethylorthosilicate and ethanol in a spin-coating method to create these films for potential optoelectronic applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)